molecular formula C22H20N2O2 B1677876 Piketoprofen CAS No. 60576-13-8

Piketoprofen

Cat. No. B1677876
CAS RN: 60576-13-8
M. Wt: 344.4 g/mol
InChI Key: ASFKKFRSMGBFRO-UHFFFAOYSA-N
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Description

Piketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) for topical use in the form of a cream . It is chemically known as the 4-picolineamide of the NSAID ketoprofen . It is used for local pain relief and mild and occasional inflammation caused by small contusions, bruises, strains, torticollis or other contractures, and lumbago .


Synthesis Analysis

The synthesis of Piketoprofen is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .


Molecular Structure Analysis

Piketoprofen has a molecular formula of C22H20N2O2 . The Piketoprofen molecule contains a total of 48 bonds. There are 28 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

Piketoprofen has a molecular weight of 344.41 . It is typically stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

Scientific Research Applications

1. Pharmacological Activity

Piketoprofen, a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid, demonstrates high pharmacological activity after topical administration. It's particularly used in cream and spray formulations for its anti-inflammatory properties (Navarro et al., 1995).

2. Treatment of Soft Tissue Rheumatism

A study comparing flurbiprofen LAT with piketoprofen cream in treating soft tissue rheumatism found significant improvement in clinical parameters like severity, pain, tenderness, and joint mobility, with piketoprofen showing comparable efficacy and tolerability (Burgos et al., 2001).

3. Cross-Reactivity with Other NSAIDs

Research indicates a cross-reactivity among NSAIDs, including piketoprofen, particularly concerning photosensitivity and dermatological reactions, suggesting caution in patients with known sensitivities to similar drugs (López-Abad et al., 2004).

4. Muscle Function and Activity

Ketoprofen, chemically related to piketoprofen, has been studied for its effects on muscle soreness and force recovery post-exercise. Findings suggest that it can reduce muscle soreness and improve force recovery, providing insights into the broader category of propionic acid derivatives to which piketoprofen belongs (Sayers et al., 2001).

5. Ecotoxicity Assessment

A study assessing the ecotoxicity of ketoprofen, related to piketoprofen, on zebrafish highlighted developmental changes and biochemical enzyme alterations. This suggests a potential environmental impact of such drugs, raising questions about the environmental footprint of piketoprofen (Rangasamy et al., 2018).

6. Pharmacokinetics

Ketoprofen's pharmacokinetics, including absorption, distribution, metabolism, and excretion, provide a basis for understanding similar properties in piketoprofen. This information is crucial for optimizing dosing regimens and predicting drug interactions (Jamali & Brocks, 1990).

7. Soil Adsorption and Degradation

Investigations into ketoprofen's adsorption and degradation in soils reveal insights into the environmental behavior of structurally related compounds like piketoprofen. Understanding their environmental fate is essential for assessing ecological risks (Xu et al., 2009).

8. Anti-Inflammatory Therapy in Lymphedema

A study on ketoprofen's efficacy in human lymphedema suggests a potential role for piketoprofen in similar conditions. The findings support the utility of anti-inflammatory therapy in managing such chronic conditions (Rockson et al., 2018).

9. Central Analgesic Effect

Research on ketoprofen's central analgesic effect provides a framework for understanding the potential central nervous system actions of piketoprofen. This can guide its use in pain management strategies (Wilier et al., 1989).

10. Percutaneous Absorption

Studies on ketoprofen's percutaneous absorption highlight the factors influencing the skin absorption of similar drugs like piketoprofen, which is crucial for optimizing topical formulations (Bassani et al., 2016).

properties

IUPAC Name

2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-15-11-12-23-20(13-15)24-22(26)16(2)18-9-6-10-19(14-18)21(25)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFKKFRSMGBFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021570, DTXSID90866814
Record name Piketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piketoprofen

CAS RN

60576-13-8
Record name Piketoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60576-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piketoprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060576138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIKETOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362QBC4NL0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
A Burgos, MP Busquier, JG Reino, JL Ferreiro… - Clinical Drug …, 2001 - Springer
Objective A local action transcutaneous (LAT) system has been developed for the topical application of the nonsteroidal anti-inflammatory drug flurbiprofen. The purpose of the present …
Number of citations: 8 link.springer.com
B Fernández‐Jorge, JJ Goday Buján… - Contact …, 2008 - Wiley Online Library
… Piketoprofen is a NSAID derived from the arylpropionic acid group, which is available in Spain as aerosol, cream and gel for topical use. Although topical piketoprofen … by piketoprofen. …
Number of citations: 20 onlinelibrary.wiley.com
N Valenzuela, L Puig, MA Barnadas, A Alomar - Contact Dermatitis, 2002 - academia.edu
… acid, suprofen, ibuproxam, piketoprofen or flurbiprofen, both clinically and … piketoprofen, which are also available topically. Concomitant sensitization to both ketoprofen and piketoprofen …
Number of citations: 15 www.academia.edu
R López-Abad, MJ Paniagua, E Botey… - JOURNAL OF …, 2004 - esmonformacion.com
… , ketoprofen and piketoprofen and patch test was positive for piketoprofen. Control photopatch … Dexketoprofen, ketoprofen and piketoprofen are non-steroidal anti-inflamatory drugs (…
Number of citations: 19 www.esmonformacion.com
J Rodríguez‐Lozano, JJ Goday Buján… - Contact …, 2005 - Wiley Online Library
Discussion Piketoprofen, 2-(3-benzoylphenyl-alpha-methylacetamide)-4-methyl-pyridine, is a non-steroidal anti-inflammatory drug, a derivative of the arylpropionic acid group, which …
Number of citations: 8 onlinelibrary.wiley.com
JJ Bujan, JM Morante, MG Güemes… - Contact …, 2000 - europepmc.org
Photoallergic contact dermatitis from piketoprofen. - Abstract - Europe PMC … Photoallergic contact dermatitis from piketoprofen. …
Number of citations: 10 europepmc.org
JL Fabregas, J Cucala, J Segura… - Il Farmaco; edizione …, 1986 - pubmed.ncbi.nlm.nih.gov
Percutaneous absorption of piketoprofen in rabbits: effect of nonionic surface-active agents Percutaneous absorption of piketoprofen in rabbits: effect of nonionic surface-active agents …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
RL Diaz, J Gardeazabal, P Manrique… - Contact …, 2006 - Wiley Online Library
… of a single case of allergy to piketoprofen, a patient who also … , 9 for piroxicam, 4 for piketoprofen and 1 each for phenylbutazone … In the case of piketoprofen, 3 patients presented …
Number of citations: 74 onlinelibrary.wiley.com
MTG Bara, V Matheu, AP Montero - 1999 - Citeseer
Number of citations: 7
JC Miralles, JM Negro, F Sánchez-Gascón, M García - Allergol Inmunol Clin, 2001
Number of citations: 6

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